molecular formula C13H16N4 B1483620 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 2097986-00-8

2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B1483620
CAS No.: 2097986-00-8
M. Wt: 228.29 g/mol
InChI Key: FHKMOVNJGGSLRE-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine is a synthetic organic compound that features a pyrazole ring substituted with a cyclopropyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution with Cyclopropyl and Pyridine Groups: The cyclopropyl and pyridine groups can be introduced through nucleophilic substitution reactions.

    Formation of the Ethanamine Side Chain: The ethanamine side chain can be attached through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying biological processes.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine: can be compared with other pyrazole derivatives that have similar structural features.

    Cyclopropyl-substituted compounds: These compounds often exhibit unique chemical and biological properties due to the strain in the cyclopropyl ring.

    Pyridine-containing compounds: Pyridine rings are common in many biologically active molecules and can contribute to the compound’s binding affinity and specificity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-5-8-17-13(11-1-2-11)9-12(16-17)10-3-6-15-7-4-10/h3-4,6-7,9,11H,1-2,5,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKMOVNJGGSLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCN)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 3
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 4
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 6
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

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